molecular formula C13H22N2O2 B2665539 1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine CAS No. 2097864-02-1

1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine

Cat. No.: B2665539
CAS No.: 2097864-02-1
M. Wt: 238.331
InChI Key: PZGIULNCXAAHRF-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine is a chemical compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and an oxan-4-yl group

Scientific Research Applications

1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine has diverse applications in scientific research:

Mechanism of Action

While the exact mechanism of action is not specified in the search results, the compound is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists .

Safety and Hazards

The compound is air sensitive and should be stored under inert gas . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine typically involves the cyclization of piperazine derivatives. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of cyclopropanecarbonyl chloride and oxan-4-yl piperazine under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine is unique due to the presence of both the cyclopropanecarbonyl and oxan-4-yl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

cyclopropyl-[4-(oxan-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-13(11-1-2-11)15-7-5-14(6-8-15)12-3-9-17-10-4-12/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGIULNCXAAHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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